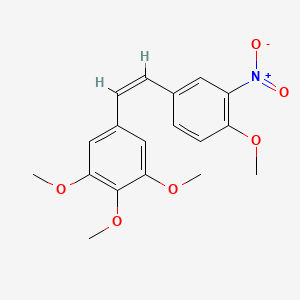

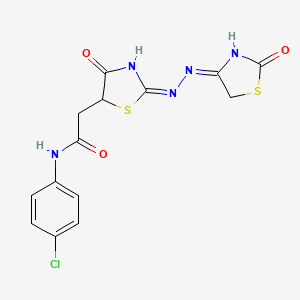

![molecular formula C24H16N4O5 B2575726 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione CAS No. 1326872-16-5](/img/structure/B2575726.png)

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . The molecule also contains a 1,2,4-oxadiazol-5-yl group and a benzylquinazoline-2,4(1H,3H)-dione group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, indicating a non-planar overall structure .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 108–110 °C. Its IR (KBr) vmax is 3140–2926, 1640, 1543 cm −1. The 1 H NMR (CDCl 3, 400 MHz) and 13 C NMR (CDCl 3, 100 MHz) data are also available .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of novel compounds containing similar structural motifs, such as oxadiazole derivatives linked to quinazolin-4-one rings or compounds with benzo[d][1,3]dioxol-5-yl groups, have been extensively studied. These efforts are aimed at exploring the chemistry of these compounds and understanding their properties. For instance, Dewangan et al. (2016) reported the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, highlighting the process of synthesis and structural characterization through spectroscopic methods, indicating the broader interest in developing novel compounds with diverse biological activities Dewangan et al., 2016.

Potential Biological Applications

Several studies have demonstrated the potential biological applications of compounds structurally related to 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione. These applications include anticancer, anti-inflammatory, and analgesic activities, as well as the development of chemosensors.

Anticancer and Anti-inflammatory Activities : Compounds with oxadiazole and quinazolinone moieties have been evaluated for their anticancer and anti-inflammatory activities. For example, compounds synthesized by Dewangan et al. (2016) were tested for their analgesic and anti-inflammatory activities in animal models, showing potent activities and suggesting the potential therapeutic applications of these compounds Dewangan et al., 2016.

Chemosensors : The development of chemosensors based on naphthalimide derivatives for ion detection, as reported by Zhang et al. (2020), showcases another application area. These compounds can serve as efficient reversible colorimetric and fluorescent chemosensors for ions, demonstrating the versatility of structurally related compounds in sensor technology Zhang et al., 2020.

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown anticancer activity. For example, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-benzyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4O5/c29-23-17-8-6-16(10-18(17)25-24(30)28(23)12-14-4-2-1-3-5-14)22-26-21(27-33-22)15-7-9-19-20(11-15)32-13-31-19/h1-11H,12-13H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDLNEOGRUWYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

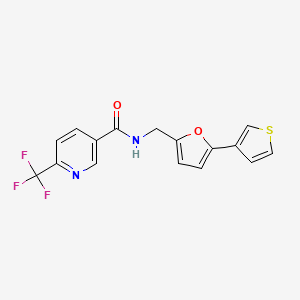

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)

![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)

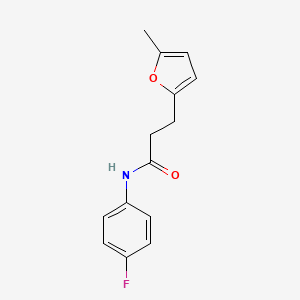

![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)

![2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2575662.png)

![4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2575665.png)